2,5,7-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2,5,7-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a chroman-4-one core structure with three methyl groups attached at positions 2, 5, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 2,5,7-trimethylphenol can be condensed with ethyl acetoacetate under acidic conditions to yield 2,5,7-Trimethylchroman-4-one .
Industrial Production Methods: Industrial production of 2,5,7-Trimethylchroman-4-one may involve optimized versions of laboratory synthesis methods. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a focus to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological and chemical properties .
Scientific Research Applications
2,5,7-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: This compound exhibits potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl groups at positions 2, 5, and 7, resulting in different biological activities.
Chroman-2-one: Has a different substitution pattern, leading to variations in chemical reactivity and applications.
Uniqueness: 2,5,7-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61995-63-9 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5,7-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-5,9H,6H2,1-3H3 |
InChI Key |
LLSYTODMUIRKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C=C(C=C2O1)C)C |
Origin of Product |
United States |
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